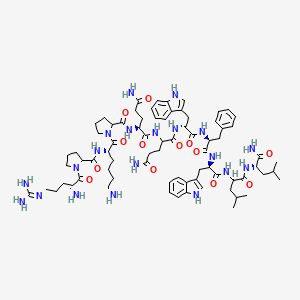![molecular formula C9H13N3O2 B12428324 2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12428324.png)
2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives or various cyclic ketones in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . This method is environmentally friendly and efficient, leading to high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts are effective in promoting the synthesis of pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions or in green solvents like ethanol . The use of such catalysts not only enhances the yield but also reduces the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Condensation Reactions: This compound can be synthesized through condensation reactions involving aromatic aldehydes and cyclic ketones.
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Sodium Carbonate: Used as a catalyst in condensation reactions.
Dicationic Molten Salts: Employed in industrial synthesis to enhance yield and efficiency.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets. It acts as an inhibitor of tyrosine kinase, extracellular regulated protein kinases, and cyclin-dependent kinase . These interactions disrupt the signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A fused-ring compound with similar structural features.
2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-ones: Known for their diuretic properties.
Uniqueness
2-(Methoxymethyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one stands out due to its broad spectrum of biological activities, including anticancer, antibacterial, and CNS depressive effects . Its unique structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C9H13N3O2 |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
2-(methoxymethyl)-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H13N3O2/c1-14-5-7-11-8-6(9(13)12-7)3-2-4-10-8/h2-5H2,1H3,(H2,10,11,12,13) |
InChI-Schlüssel |
BEDRGSLPGWSFJY-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NC2=C(CCCN2)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]acetate](/img/structure/B12428246.png)

![N-[5-[4-[bis(trideuteriomethyl)amino]piperidin-1-yl]pyridin-2-yl]-4-(3-chloro-5-propan-2-yl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B12428257.png)
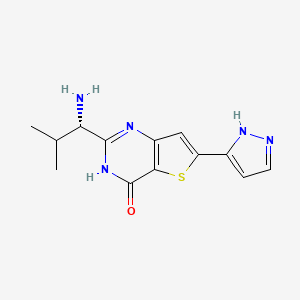
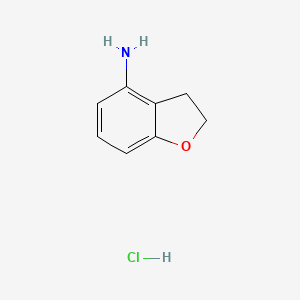
![4-N-(2-aminophenyl)-1-N-[2-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]benzene-1,4-dicarboxamide](/img/structure/B12428292.png)
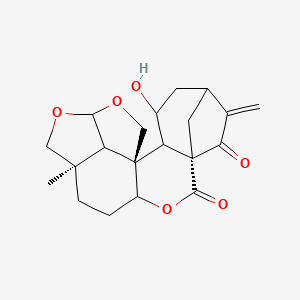
![Fortunellin-6''-beta-D-glucopyranoside (Acacetin-7-O-[2''-O-rhamnosyl-6''-O-glucosyl]-glucoside)](/img/structure/B12428296.png)
![[3-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12428300.png)
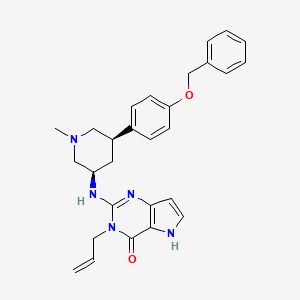
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one](/img/structure/B12428311.png)
![6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)

